molecular formula C13H10N2O B11894434 5-(Naphthalen-2-yl)oxazol-2-amine

5-(Naphthalen-2-yl)oxazol-2-amine

Cat. No.: B11894434
M. Wt: 210.23 g/mol
InChI Key: IEKFWQJSLUXYLD-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-yl)oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a naphthalene group at the 2-position. This compound is part of a broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-2-yl)oxazol-2-amine typically involves the reaction of naphthols with amines. One practical method uses TEMPO as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . This method is advantageous for creating a variety of naphthoxazole-related bioactive molecules and materials.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of readily available starting materials like naphthols and amines, combined with efficient catalytic systems, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-2-yl)oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxazole derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism by which 5-(Naphthalen-2-yl)oxazol-2-amine exerts its effects involves its interaction with molecular targets and pathways. The oxazole ring and naphthalene group allow the compound to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Naphthalen-2-yl)oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the naphthalene group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

5-naphthalen-2-yl-1,3-oxazol-2-amine

InChI

InChI=1S/C13H10N2O/c14-13-15-8-12(16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,14,15)

InChI Key

IEKFWQJSLUXYLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CN=C(O3)N

Origin of Product

United States

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